molecular formula C17H17ClN2O3S B4014481 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4014481
M. Wt: 364.8 g/mol
InChI Key: YUYHSKWPUZOFMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves regiospecific reactions and can be challenging due to the need for precise structural identification, often requiring single-crystal X-ray analysis for unambiguous determination. The synthesis processes are tailored to produce specific regioisomers, utilizing various catalytic methods and cyclization reactions under controlled conditions to achieve the desired compound configurations (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interactions and biological activity. Techniques like X-ray crystallography provide detailed insights into the molecule's conformation, including bond lengths, angles, and overall geometry. The structure reveals key features such as planarity of rings, orientation of substituents, and potential for intermolecular interactions (Aydın et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives include various cycloadditions, substitutions, and transformations that lead to the synthesis of complex molecules with potential therapeutic applications. The reactivity of the pyrazole core allows for the introduction of various functional groups, significantly altering the compound's chemical properties and biological activity (Khalifa, Al-Omar, & Nossier, 2017).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal form, are essential for its practical application in drug formulation and delivery. These properties are influenced by the compound's molecular structure and intermolecular forces. Analysis of crystal packing, hydrogen bonding, and other non-covalent interactions helps in understanding the material's stability, solubility, and reactivity (Soumane et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are critical for the compound's biological activity and pharmacokinetics. Studies on these properties involve spectroscopic methods, reactivity tests, and computational chemistry analyses to predict behavior in biological systems and interactions with biomolecules (Tamer et al., 2015).

properties

IUPAC Name

3-(2-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-23-13-9-7-12(8-10-13)16-11-17(20(19-16)24(2,21)22)14-5-3-4-6-15(14)18/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHSKWPUZOFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 3
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 4
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

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